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Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is extensively

reabsorbed in the kidneys under normal physiological conditions. Its serum concentration is a

sensitive biomarker for short-term glycemic control, as its renal reabsorption is competitively

inhibited by glucose. This technical guide provides an in-depth examination of the molecular

mechanisms governing 1,5-AG reabsorption in the renal tubules. Recent functional studies

have definitively identified Solute Carrier Family 5 Member 10 (SLC5A10), also known as

Sodium-Glucose Cotransporter 5 (SGLT5), as the primary transporter responsible for this

process. This document details the function of SGLT5, presents its kinetic parameters, outlines

key experimental protocols for its study, and illustrates the core physiological pathways.

Core Reabsorption Mechanism
The reabsorption of 1,5-AG is an active process occurring predominantly in the proximal

tubules of the kidney. Over 99% of the 1,5-AG filtered by the glomerulus is reabsorbed back

into the bloodstream, maintaining stable plasma levels in healthy individuals[1]. The

mechanism is a form of secondary active transport, intrinsically linked to the sodium gradient

maintained across the apical membrane of the proximal tubule epithelial cells.

The core process involves:
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Apical Transport: 1,5-AG in the tubular fluid binds to the SGLT5 transporter on the apical

(luminal) membrane. The transport of 1,5-AG into the cell is coupled with the transport of

sodium ions (Na+) down their electrochemical gradient.

Basolateral Gradient Maintenance: The low intracellular Na+ concentration that drives this

process is actively maintained by the Na+/K+-ATPase pump located on the basolateral

membrane, which expends ATP to pump Na+ out of the cell in exchange for potassium ions

(K+).

Basolateral Efflux: Once inside the tubular cell, 1,5-AG is thought to exit into the interstitial

fluid and peritubular capillaries via a facilitated diffusion transporter on the basolateral

membrane, although this specific transporter is not yet fully characterized.

Competitive Inhibition by Glucose
The reabsorption of 1,5-AG is critically influenced by the glucose concentration in the tubular

fluid. When plasma glucose levels rise above the renal threshold (typically ~180 mg/dL), the

filtered load of glucose increases significantly[2][3]. SGLT proteins, including SGLT5, have an

affinity for glucose. The high concentration of glucose in the filtrate outcompetes 1,5-AG for

binding to SGLT5, leading to a marked reduction in 1,5-AG reabsorption and a subsequent

increase in its urinary excretion[3][4]. This competitive inhibition is the fundamental principle

behind the clinical use of serum 1,5-AG as a marker for hyperglycemic excursions[4][5].

Role of SGLT2 Inhibitors
Sodium-Glucose Cotransporter 2 (SGLT2) is responsible for reabsorbing approximately 90% of

the filtered glucose in the early proximal tubule[6]. Pharmacological inhibitors of SGLT2

(gliflozins) are used to treat type 2 diabetes. These drugs block glucose reabsorption, leading

to therapeutic glycosuria. This elevated glucose concentration in the downstream segments of

the proximal tubule, where SGLT5 is expressed, competitively inhibits SGLT5-mediated 1,5-AG

reabsorption. Therefore, treatment with SGLT2 inhibitors paradoxically lowers serum 1,5-AG

levels, an effect that is independent of glycemic control improvement[7][8][9].
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Caption: Renal tubular cell mechanism for 1,5-AG reabsorption via SGLT5.
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Key Transporters: SGLT5 and SGLT4
While early research suggested SGLT4 (SLC5A9) as a candidate for 1,5-AG reabsorption,

recent functional characterization studies have established that SGLT5 is the principal renal

transporter for 1,5-AG in humans[7][8]. SGLT4 has been shown to be a high-affinity mannose

transporter with negligible activity towards 1,5-AG[7]. Both SGLT4 and SGLT5 are localized to

the apical membrane of proximal tubule cells, primarily in the S2 segment[10][11].

Quantitative Data Presentation
The kinetic properties of human SGLT4 and SGLT5 have been characterized, highlighting their

distinct substrate specificities.

Table 1: Kinetic Parameters of Human SGLT5

Substrate
Michaelis
Constant (Km)

Max Velocity
(Vmax)

Catalytic
Efficiency
(Vmax/Km)

Reference

1,5-
Anhydroglucit
ol

167 ± 21 µM
155 ± 6
pmol/mg
protein/min

0.93 [7]

D-Mannose 510 ± 121 µM

136 ± 18

pmol/mg

protein/min

0.27 [7]

Data from transport assays in HEK293T cells overexpressing human SGLT5.

Table 2: Kinetic and Inhibition Parameters of Human SGLT4
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Substrate /
Inhibitor

Parameter Value Notes Reference

Methyl-α-D-
glucopyranosi
de (AMG)

Km 2.6 mM

Substrate
analog used
for transport
assays.

[10][11]

Methyl-α-D-

glucopyranoside

(AMG)

Vmax 29 pmol/well/min

In hSGLT4-

expressing COS-

7 cells.

[10][11]

D-Mannose - -

Primary

substrate;

transports ~10x

better than

SGLT5.

[7]

| 1,5-Anhydroglucitol | - | - | Not a substrate for human SGLT4. |[7] |

Table 3: Competitive Inhibition of SGLT5 by Gliflozins

Inhibitor IC50 for 1,5-AG Transport Reference

Empagliflozin 1.1 ± 0.1 µM [7]

Dapagliflozin 0.23 ± 0.02 µM [7]

Remogliflozin 0.35 ± 0.05 µM [7]

IC50 values determined in HEK293T cells overexpressing human SGLT5 with 10 µM 1,5-AG.

Experimental Protocols
The characterization of SGLT5 as the primary 1,5-AG transporter relies on specific

experimental methodologies.

Protocol: In Vitro Radiolabeled Substrate Uptake Assay
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This protocol describes a method to measure the transport activity of SGLT5 expressed in a

mammalian cell line, adapted from methodologies described in the literature[2][7].

Objective: To quantify the uptake of radiolabeled 1,5-Anhydroglucitol in HEK293T cells stably

expressing human SGLT5.

Materials:

HEK293T cells stably transfected with human SGLT5 (or empty vector control).

Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-

Streptomycin.

24-well cell culture plates.

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH

7.4.

Substrate: 2-[³H + ¹H]-1,5-Anhydroglucitol (radiolabeled 1,5-AG).

Wash Buffer: Ice-cold PBS.

Lysis Buffer: 0.2 N NaOH with 0.2% SDS.

Scintillation cocktail and scintillation counter.

Methodology:

Cell Culture: Seed SGLT5-expressing HEK293T cells and control cells into 24-well plates at

a density of 0.5 x 10⁶ cells/well. Culture overnight at 37°C and 5% CO₂ to allow for

adherence.

Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with 1

mL of pre-warmed (37°C) Transport Buffer.

Pre-incubation: Add 0.5 mL of Transport Buffer to each well and incubate for 15 minutes at

37°C to equilibrate.
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Uptake Initiation: Aspirate the buffer. Initiate the transport reaction by adding 250 µL of

Transport Buffer containing the desired concentration of radiolabeled 1,5-AG (e.g., for kinetic

analysis, a range from 10 µM to 1 mM).

Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 30-60

minutes).

Uptake Termination: Terminate the assay by rapidly aspirating the substrate solution and

immediately washing the cells three times with 1 mL of ice-cold PBS to remove extracellular

substrate.

Cell Lysis: Lyse the cells by adding 300 µL of Lysis Buffer to each well and incubating for 30

minutes at room temperature.

Quantification: Transfer the cell lysate to scintillation vials. Add 4 mL of scintillation cocktail,

mix thoroughly, and measure the radioactivity (in counts per minute, CPM) using a liquid

scintillation counter.

Data Analysis:

Normalize CPM to the protein content of each well (determined by a parallel BCA assay).

Subtract the non-specific uptake (measured in control cells) from the total uptake.

For kinetic analysis, plot the specific uptake rate against the substrate concentration and

fit the data to the Michaelis-Menten equation to determine Km and Vmax.
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Caption: Experimental workflow for an in vitro radiolabeled substrate uptake assay.
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Protocol: Immunohistochemistry for SGLT5 Localization
This protocol provides a general framework for localizing SGLT5 protein in formalin-fixed,

paraffin-embedded kidney tissue sections.

Objective: To visualize the distribution of SGLT5 protein in the human renal cortex.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) human kidney tissue blocks.

Microtome.

Xylene, ethanol series (100%, 95%, 70%).

Antigen Retrieval Buffer: Citrate buffer (10 mM, pH 6.0).

Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100.

Primary Antibody: Rabbit anti-SGLT5 (anti-SLC5A10) polyclonal antibody.

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

or HRP.

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

Mounting medium.

Fluorescence or light microscope.

Methodology:

Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE kidney blocks and mount

on charged slides. Deparaffinize sections by incubating in xylene (2x 5 min) and rehydrate

through a graded ethanol series (100% to 70%), followed by water.

Antigen Retrieval: Immerse slides in Citrate Buffer and heat in a water bath or steamer at 95-

100°C for 20-40 minutes. Allow to cool to room temperature.
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Permeabilization & Blocking: Wash slides with PBS (3x 5 min). Incubate sections in Blocking

Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody

binding.

Primary Antibody Incubation: Dilute the anti-SGLT5 primary antibody in Blocking Buffer to its

optimal concentration. Apply to sections and incubate overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Apply the fluorophore-

conjugated secondary antibody, diluted in PBS, and incubate for 1 hour at room temperature,

protected from light.

Counterstaining: Wash slides with PBS (3x 5 min). Apply DAPI solution for 5 minutes to stain

cell nuclei.

Mounting: Rinse slides briefly in PBS. Mount with an aqueous mounting medium and apply a

coverslip.

Imaging: Visualize the sections using a fluorescence microscope. SGLT5 staining is

expected at the apical (brush border) membrane of proximal tubule epithelial cells.

Signaling and Regulation
The primary regulatory mechanism for 1,5-AG reabsorption is acute competitive inhibition by

luminal glucose. Chronic regulatory mechanisms are less understood. However, studies in

diabetic mouse models have shown that the gene expression of several glucose transporters,

including Slc5a9 (SGLT4) and Slc5a10 (SGLT5), is significantly increased in the proximal

tubules[12]. This suggests that chronic hyperglycemia may lead to an upregulation of these

transporters, potentially as a compensatory mechanism. The specific signaling pathways (e.g.,

transcription factors, hormonal regulation) that mediate this upregulation in the context of

diabetes require further investigation.
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Caption: Indirect inhibition of 1,5-AG reabsorption by SGLT2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013492#mechanism-of-1-5-anhydroglucitol-
reabsorption-in-renal-tubules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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